5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1807885-10-4
VCID: VC3344912
InChI: InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1
SMILES: CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Molecular Formula: C13H13BrN2
Molecular Weight: 277.16 g/mol

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

CAS No.: 1807885-10-4

Cat. No.: VC3344912

Molecular Formula: C13H13BrN2

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine - 1807885-10-4

Specification

CAS No. 1807885-10-4
Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
IUPAC Name 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Standard InChI InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1
Standard InChI Key RXWGKSYYHCZAJQ-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br
SMILES CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Canonical SMILES CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br

Introduction

Chemical Identity and Fundamental Properties

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is a well-defined chemical entity with established identification parameters. The compound belongs to the class of pyridine derivatives with specific substituents that give it unique characteristics and potential biological activity.

Identification Parameters

The compound is precisely identified through multiple chemical identifiers that enable its unambiguous recognition in scientific literature and databases. The CAS number 1807885-10-4 serves as its primary registry identifier in chemical databases . The compound has specific nomenclature variations, including the systematic IUPAC name 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine, as well as alternative names like 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- in some registry systems .

Digital identifiers further characterize the compound, including its InChIKey RXWGKSYYHCZAJQ-JTQLQIEISA-N and the SMILES notation CC@@HNC2=NC=C(C=C2)Br, which represent its structure in a computer-readable format . The DSSTox Substance ID (DTXSID101245252) provides additional regulatory identification .

Basic Physical and Chemical Properties

The compound exhibits well-defined physical and chemical characteristics as summarized in Table 1.

Table 1: Key Physical and Chemical Properties of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

PropertyValueMethod/Source
Molecular FormulaC₁₃H₁₃BrN₂Computed
Molecular Weight277.16 g/molComputed
Exact Mass276.02621 DaComputed
XLogP3-AA3.8Computed
Hydrogen Bond Donors1Computed
Hydrogen Bond Acceptors2Computed
Rotatable Bond Count3Computed
Topological Polar Surface Area24.9 ŲComputed
Heavy Atom Count16Computed
Complexity204Computed
Defined Atom Stereocenter Count1Computed

These physicochemical properties provide insight into the compound's potential behavior in biological systems. The moderate lipophilicity (XLogP3 of 3.8) suggests a balance between aqueous solubility and membrane permeability, which is favorable for drug candidates . The presence of one hydrogen bond donor and two acceptors indicates capacity for intermolecular interactions that may be relevant for binding to biological targets .

Structural Characteristics

The molecular architecture of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine confers its distinct chemical reactivity and potential biological activity.

Molecular Structure

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine possesses a heterocyclic core structure consisting of a pyridine ring with specific substitution patterns. The compound features a bromine atom at the 5-position of the pyridine ring, which influences its electronic properties and reactivity . The 2-position bears an amine group linked to a 1-phenylethyl moiety with S-configuration at the chiral carbon, contributing to its stereochemical specificity .

  • A pyridine ring core structure

  • A bromine substituent at the 5-position

  • An amine linkage at the 2-position

  • A phenylethyl group with S-configuration at the stereogenic carbon

  • A methyl group attached to the stereocenter

This structural arrangement results in a compound with a defined three-dimensional conformation that may influence its interactions with biological receptors or enzymes.

Stereochemistry

The compound contains one defined stereocenter at the benzylic carbon of the phenylethyl group, specified as having the S-configuration . This stereochemical feature is critical for potential biological activity, as different stereoisomers can exhibit markedly different pharmacological profiles. The presence of this chiral center suggests that the compound may engage with biological targets in a stereospecific manner .

The absolute configuration at this center is maintained through the synthetic processes used to prepare the compound, and analytical methods including chiral chromatography and polarimetry can be employed to confirm stereochemical purity .

Synthesis and Chemical Reactions

The preparation of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine involves specific synthetic approaches that ensure both structural accuracy and stereochemical control.

Reaction Mechanisms

The bromination step in the synthesis typically involves electrophilic aromatic substitution on the pyridine ring, while the installation of the chiral amine component generally proceeds through nucleophilic substitution mechanisms. These reactions require specific conditions, including:

  • Appropriate solvents such as ethanol or methanol

  • Catalysts like sodium hydroxide or potassium carbonate

  • Controlled temperature and reaction times to minimize side reactions

  • Protection strategies for sensitive functional groups

The synthesis often requires careful control of reaction conditions to achieve regioselectivity and preserve the stereochemical integrity of the chiral center .

Applications in Medicinal Chemistry

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine demonstrates significant potential in pharmaceutical research due to its structural features and physicochemical properties.

Structure-Activity Relationships

The relationship between the compound's structure and its biological activity is an area of ongoing investigation. Key structural features that may contribute to its biological interactions include:

  • The bromine substituent at the 5-position, which may engage in halogen bonding interactions with target proteins

  • The secondary amine function, which can participate in hydrogen bonding as both donor and acceptor

  • The chiral center, which determines the three-dimensional orientation of the phenyl group

  • The pyridine nitrogen, which provides an additional hydrogen bond acceptor site

These structural elements collectively establish a specific pharmacophore pattern that determines the compound's interactions with biological targets. The precise mechanisms of these interactions depend on the biological context and target molecules involved.

Biological Activity Profiles

The biological activity of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine remains an area requiring further exploration, though preliminary assessments suggest potential pharmacological relevance.

Known Biological Interactions

The compound's ability to engage in hydrogen bonding and other non-covalent interactions, facilitated by its amine and bromine functional groups, contributes to its potential biological activity. These interactions may enable the compound to modulate the function of specific biological targets, though comprehensive biological activity data remains limited in the available literature.

The presence of the bromine atom at the 5-position may enhance binding to specific protein pockets through halogen bonding interactions, while the chiral phenylethyl group provides a defined three-dimensional structure that could contribute to selectivity profiles .

Current Research Status

Research on 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine appears to be in early investigational stages, with a focus on characterizing its fundamental properties and exploring its potential applications. The compound is primarily used in research and development contexts rather than in established therapeutic applications.

Further studies are needed to elucidate its specific biological targets, mechanism of action, and structure-activity relationships. Such investigations would likely include binding assays, functional screens, and in vitro pharmacological characterization to establish its therapeutic potential more definitively.

Analytical Characterization

The identification and quality assessment of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine rely on various analytical techniques that provide complementary information about its structure and purity.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity and stereochemical integrity of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, would be valuable for confirming enantiomeric purity given the presence of the stereocenter .

Gas Chromatography coupled with Mass Spectrometry (GC-MS) might also be employed for analysis, providing both retention time data and mass spectral information for identification and purity assessment.

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